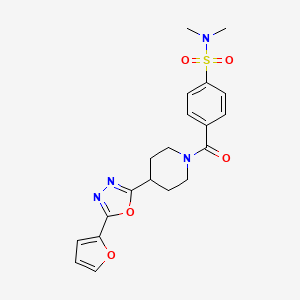

4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, an oxadiazole ring, a piperidine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide typically involves multiple steps:

Formation of the 1,3,4-oxadiazole ring: This can be achieved by the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of furan with a halogenated precursor.

Formation of the piperidine ring: The piperidine ring can be synthesized through a reductive amination reaction, where a ketone or aldehyde is reacted with an amine in the presence of a reducing agent.

Introduction of the benzenesulfonamide moiety: This step involves the reaction of the piperidine derivative with a sulfonyl chloride in the presence of a base to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The furan ring can undergo oxidation reactions to form furanones or other oxidized derivatives.

Reduction: The oxadiazole ring can be reduced under specific conditions to form amine derivatives.

Substitution: The benzenesulfonamide moiety can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

Oxidation: Oxidized derivatives of the furan ring.

Reduction: Amine derivatives of the oxadiazole ring.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Medicinal Chemistry: This compound can be explored for its potential as a drug candidate due to its unique structure and functional groups, which may interact with biological targets.

Materials Science: The compound’s structural features make it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.

Biological Studies: It can be used as a probe or ligand in biological assays to study the interaction with proteins or other biomolecules.

Industrial Applications: The compound may find use in the development of new catalysts or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

4-(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure with a thiophene ring instead of a furan ring.

4-(4-(5-(pyridin-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide: Similar structure with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. The presence of the furan ring, in particular, may influence its reactivity and interactions with biological targets.

Biological Activity

The compound 4-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine-1-carbonyl)-N,N-dimethylbenzenesulfonamide represents a class of sulfonamide derivatives that have garnered attention for their potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The compound is characterized by the following structural components:

- Furan ring : A five-membered aromatic ring containing oxygen.

- Oxadiazole moiety : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Piperidine : A six-membered saturated ring containing nitrogen.

- Sulfonamide group : Known for its antibacterial properties.

Molecular Formula and Weight

- Molecular Formula : C₁₅H₁₈N₄O₃S

- Molecular Weight : 342.39 g/mol

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. The incorporation of the oxadiazole and furan moieties enhances the activity against various bacterial strains. Studies have reported that derivatives similar to this compound show inhibitory effects against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .

Anticancer Activity

Several studies have evaluated the anticancer potential of sulfonamide compounds. For instance, a related study demonstrated that certain sulfonamide derivatives can inhibit NF-kB signaling pathways, which are crucial in cancer progression . The specific compound under review has not been extensively studied in this context; however, its structural analogs suggest potential anticancer activity.

Enzyme Inhibition

Sulfonamides are known to inhibit carbonic anhydrases (CAs), which are important in various physiological processes. The activity of this compound on different CA isoforms has been explored, revealing selective inhibition patterns that could be beneficial in treating conditions like glaucoma and certain cancers .

Study 1: Antitubercular Activity

A series of compounds structurally related to the target molecule were synthesized and tested for their antitubercular activity against Mycobacterium tuberculosis H37Ra. Among these compounds, some exhibited significant activity with IC50 values indicating effective inhibition .

Study 2: Anticancer Evaluation

In another study focusing on novel sulfonamide derivatives, compounds were evaluated for their ability to sensitize cancer cells to radiation therapy. Results indicated enhanced radiosensitivity in certain cell lines when treated with these derivatives, suggesting a dual therapeutic approach .

Research Findings

Properties

IUPAC Name |

4-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine-1-carbonyl]-N,N-dimethylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N4O5S/c1-23(2)30(26,27)16-7-5-15(6-8-16)20(25)24-11-9-14(10-12-24)18-21-22-19(29-18)17-4-3-13-28-17/h3-8,13-14H,9-12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHHYRJHFTUGPTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.